2-Phenylpropylamine hydrochloride

Description

Contextualization within Phenethylamine (B48288) Research

Phenethylamine is a foundational organic compound that forms the structural basis for a wide range of both naturally occurring and synthetic molecules. wikipedia.org The phenethylamine structure comprises a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This framework is integral to numerous endogenous substances, including hormones and neurotransmitters. wikipedia.org

In academic and industrial research, the phenethylamine skeleton has been extensively modified to generate a vast library of compounds with varied chemical properties. These modifications frequently involve the addition of different functional groups to the phenyl ring, the ethyl sidechain, or the amino group. The primary objective of such research is often to examine structure-activity relationships, investigating how subtle alterations to the molecule's architecture influence its chemical behavior.

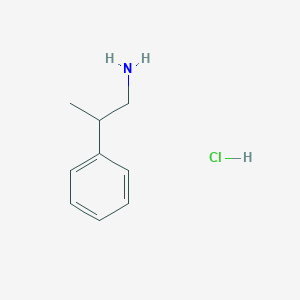

2-Phenylpropan-1-amine is a primary amine and a structural derivative of phenethylamine. nih.gov Its synthesis and chemical characteristics are of interest to researchers exploring the chemical space surrounding the core phenethylamine structure. The hydrochloride salt form, 2-phenylpropan-1-amine hydrochloride, is frequently used in research due to its enhanced stability and solubility in aqueous solutions, which simplifies its handling and application in experimental procedures. nih.govsigmaaldrich.com

Isomeric Relationships and Structural Analogues in Scientific Inquiry

The study of isomers is a fundamental aspect of chemical research, as different spatial arrangements of the same atoms can result in significantly different chemical and physical properties. In the context of 2-phenylpropan-1-amine, its isomeric relationship with other compounds is a significant area of scientific investigation.

A notable isomer of 2-phenylpropan-1-amine is 1-phenylpropan-2-amine, more commonly known as amphetamine. ebi.ac.ukresearchgate.net Although both share the identical chemical formula (C9H13N), the location of the amino group on the propane (B168953) chain is different. nih.govnih.gov In 2-phenylpropan-1-amine, the amino group is attached to the first carbon of the propane chain, while in amphetamine, it is attached to the second. nih.govnih.gov This seemingly minor structural variance has substantial implications for the three-dimensional shape and electronic distribution of the molecules, resulting in distinct chemical properties.

Another crucial isomeric consideration is the existence of enantiomers for both 2-phenylpropan-1-amine and its isomers. The presence of a chiral center means that 2-phenylpropan-1-amine can exist as two non-superimposable mirror images: (R)-2-phenylpropan-1-amine and (S)-2-phenylpropan-1-amine. nih.gov The synthesis and characterization of these individual enantiomers are of significant interest in the field of stereoselective chemistry.

Research into structural analogs of 2-phenylpropan-1-amine involves the systematic modification of its structure to comprehend how these changes affect its properties. This can include altering the substitution pattern on the phenyl ring, extending or branching the alkyl chain, or modifying the amino group. For instance, the addition of a methyl group to the nitrogen atom of 2-phenylpropan-1-amine would produce its N-methylated analog, a secondary amine. nih.gov These studies contribute to a more profound understanding of the structure-property relationships within this family of compounds.

The table below provides a summary of the key compounds discussed and their relationship to 2-Phenylpropan-1-amine.

| Compound Name | Relationship to 2-Phenylpropan-1-amine |

| Phenethylamine | Parent compound |

| 1-Phenylpropan-2-amine (Amphetamine) | Positional isomer |

| (R)-2-Phenylpropan-1-amine | Enantiomer |

| (S)-2-Phenylpropan-1-amine | Enantiomer |

| N-methyl-2-phenylpropan-1-amine | Structural analogue (N-methylated) |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942557 | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20388-87-8, 52991-03-4 | |

| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Phenylpropan-1-amine Hydrochloride

The principal methods for synthesizing 2-phenylpropan-1-amine hydrochloride include reductive amination, enantioselective enzymatic processes, hydrogenation-based syntheses, and transformations from propiophenone (B1677668) derivatives. Each of these approaches offers distinct advantages and is selected based on the desired scale, enantiopurity, and available starting materials.

Reductive Amination Approaches

Reductive amination of phenyl-2-propanone (P2P) is a cornerstone of 2-phenylpropan-1-amine synthesis. This method involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine.

One of the classic methods is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the reducing agent and the nitrogen source. alfa-chemistry.commdpi.comwikipedia.orgambeed.com This reaction is typically conducted at elevated temperatures, often exceeding 165°C when formamide is used. wikipedia.org The process proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed under acidic or alkaline conditions to yield the primary amine. mdpi.com

| Reagent | Typical Conditions | Intermediate | Key Features |

| Ammonium Formate | High temperature (120-130°C) | Iminium ion, then formamide | Often provides better yields than formamide alone. wikipedia.org |

| Formamide | High temperature (>165°C) | N-formyl derivative | Can be catalyzed by ammonium sulfate (B86663) and magnesium chloride. wikipedia.org |

| Sodium Cyanoborohydride | Room temperature, methanol | Imine | A versatile and selective reducing agent. youtube.com |

A more contemporary and milder approach involves the use of reducing agents like sodium cyanoborohydride. In a typical procedure, phenyl-2-propanone is reacted with ammonium acetate (B1210297) in methanol, followed by the addition of sodium cyanoborohydride at room temperature. youtube.com The resulting free base is then treated with hydrochloric acid to precipitate the hydrochloride salt. youtube.com

Transaminase-Mediated Enantioselective Synthesis

The demand for enantiomerically pure amines has driven the development of biocatalytic methods. Transaminases (TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines, offering high enantioselectivity under environmentally benign conditions. nih.govrsc.orgrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. google.com

For the synthesis of 2-phenylpropan-1-amine, a transaminase can be used to convert 1-phenylpropan-2-one into the desired amine with high enantiomeric excess (ee). nih.govrsc.org Research has demonstrated the use of immobilized whole-cell biocatalysts with (R)-transaminase activity to produce the (R)-enantiomer with conversions of 88–89% and >99% ee. nih.govrsc.orgrsc.org Conversely, kinetic resolution using these enzymes can provide the (S)-enantiomer from a racemic amine mixture. nih.govrsc.org The choice of amine donor and the use of co-solvents like DMSO can be optimized to enhance the reaction's efficiency. nih.gov

Hydrogenation-Based Syntheses

Catalytic hydrogenation represents another versatile strategy for the synthesis of 2-phenylpropan-1-amine. This approach typically starts from precursors like α-methylphenylacetonitrile (2-phenylpropionitrile) or phenyl-2-propanone oxime.

In the case of α-methylphenylacetonitrile, catalytic reduction is performed under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is often carried out in a solvent such as ethanol (B145695) in the presence of hydrochloric acid, directly yielding the hydrochloride salt of the amine. chemicalbook.com This method has been reported to produce yields of around 76.2%. chemicalbook.com The hydrogenation of nitriles can also be achieved using other catalysts like Raney nickel. orgsyn.org

Alternatively, phenyl-2-propanone can be converted to its oxime derivative, N-(1-phenylpropan-2-ylidene)hydroxylamine, which is then subjected to reduction. nih.gov Catalytic hydrogenation of the oxime over catalysts like Raney nickel or platinum-based catalysts can yield the desired amine. illinois.edu The conditions for hydrogenation, including temperature, pressure, and the presence of additives like ammonia, can be adjusted to control the selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.comgoogle.com

Synthesis from Propiophenone Derivatives

Propiophenone and its derivatives serve as alternative starting materials for the synthesis of 2-phenylpropan-1-amine. A key reaction in this pathway is the Beckmann rearrangement of propiophenone oxime. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Propiophenone is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This oxime, when treated with an acid catalyst, rearranges to form an N-substituted amide. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the amide yields the amine. The conditions of the Beckmann rearrangement can be tailored to favor the formation of the desired amide isomer.

Precursor Chemistry and Intermediate Derivatives in Synthesis

The synthesis of 2-phenylpropan-1-amine hydrochloride relies on a variety of precursor molecules and involves several key intermediate derivatives.

Key Precursors:

Phenyl-2-propanone (P2P): Also known as benzyl (B1604629) methyl ketone, this is a central precursor in many synthetic routes, particularly in reductive amination. wikipedia.orgnih.gov

Benzyl Cyanide (Phenylacetonitrile): This compound is a precursor to P2P and can also be used to synthesize related phenylethylamines through reduction. orgsyn.orgwikipedia.orgrsc.orgincb.orgsciencemadness.org It can be prepared via the Kolbe nitrile synthesis from benzyl chloride and sodium cyanide. wikipedia.orgsciencemadness.org

Propiophenone: This aryl ketone is the starting point for syntheses involving the Beckmann rearrangement. wikipedia.org It can be prepared through the Friedel-Crafts reaction of propanoyl chloride and benzene. wikipedia.org

α-Methylphenylacetonitrile (2-Phenylpropionitrile): This nitrile is a direct precursor that can be hydrogenated to form 2-phenylpropan-1-amine. chemicalbook.com

Intermediate Derivatives:

Phenyl-2-propanone Oxime (N-(1-phenylpropan-2-ylidene)hydroxylamine): Formed from the reaction of P2P with hydroxylamine, this oxime is a key intermediate in hydrogenation-based routes and can be reduced to the target amine. nih.gov

Propiophenone Oxime: This intermediate is formed from propiophenone and is central to the Beckmann rearrangement pathway.

N-Formyl-2-phenylpropan-1-amine: This amide is the primary intermediate in the Leuckart-Wallach reaction and requires subsequent hydrolysis to yield the free amine. mdpi.com

Imine intermediate: In reductive amination reactions, an imine is formed in situ from the reaction of the ketone (P2P) and the amine source before being reduced. youtube.com

| Precursor | Formula | Role in Synthesis |

| Phenyl-2-propanone (P2P) | C₉H₁₀O | Starting material for reductive amination and oxime formation. wikipedia.orgnih.gov |

| Benzyl Cyanide | C₈H₇N | Precursor to P2P and other phenylethylamines. orgsyn.orgwikipedia.orgincb.org |

| Propiophenone | C₉H₁₀O | Starting material for synthesis via propiophenone oxime. wikipedia.org |

| α-Methylphenylacetonitrile | C₉H₉N | Direct precursor for hydrogenation to the target amine. chemicalbook.com |

Derivatization Strategies for Advanced Chemical Synthesis

The primary amine group of 2-phenylpropan-1-amine makes it a versatile building block for further chemical synthesis through various derivatization strategies. These transformations allow for the creation of a wide range of more complex molecules.

A common derivatization is N-acylation , where the amine reacts with acylating agents like acyl chlorides or anhydrides to form amides. For instance, reaction with trifluoroacetic anhydride (B1165640) can produce the corresponding N-trifluoroacetyl derivative, which can be useful as a protecting group in multi-step syntheses. researchgate.net

The amine can also participate in the formation of other functional groups. For example, it can be used in the synthesis of more complex heterocyclic structures or as a component in multicomponent reactions. The ability to form imines and enamines also opens up further synthetic possibilities. These derivatization strategies are crucial for incorporating the 2-phenylpropan-1-amine scaffold into larger molecules with specific chemical and physical properties.

Applications as a Building Block for Complex Organic Molecules

2-Phenylpropan-1-amine serves as a crucial structural motif and a versatile building block in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical landscape. Its phenylpropyl scaffold is recognized as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in numerous active pharmaceutical ingredients (APIs). researchgate.net The value of this amine lies in its combination of a phenyl ring, which can be variously substituted, and a short alkyl chain containing a primary amine, which provides a reactive handle for further chemical modifications.

The synthesis of complex therapeutic agents often leverages the 2-phenylpropan-1-amine core. For instance, derivatives of this structure are fundamental to the creation of certain β2-adrenergic receptor agonists, a class of drugs used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). google.comwikipedia.org A Chinese patent outlines a synthetic route to 2-methyl-1-substituted phenyl-2-propanamine compounds, highlighting them as essential intermediates for these complex bronchodilators. google.com The synthesis of such drugs often involves multi-step sequences where the phenylpropanamine unit is constructed and then elaborated upon. wikipedia.org

Furthermore, research into adrenergic agents has involved the preparation of various 3-tert-butylamino-2-(substituted phenyl)-1-propanols, which are structural analogs of 2-phenylpropan-1-amine, to evaluate their potential as selective β2-adrenergic agonists. nih.gov The 1-arylpropan-2-amine framework is also a key feature in drugs developed for treating conditions such as obesity, depression, and sleep disorders. researchgate.net The versatility of the 2-phenylpropan-1-amine building block is evident in the range of complex molecules that incorporate its structure, as summarized in the table below.

| Drug/Compound Class | Therapeutic Area | Role of the Phenylpropanamine Scaffold | Reference |

|---|---|---|---|

| β2-Adrenergic Agonists | Asthma, COPD | Core structural component for bronchodilator activity. | google.comwikipedia.org |

| CNS Stimulants / Anorectics | Obesity, Sleep Disorders | Forms the basis of compounds affecting monoamine oxidase (MAO) and serotonin (B10506) (5-HT) receptors. | researchgate.net |

| Antidepressants | Depression | Key pharmacophore in certain classes of antidepressants. | researchgate.net |

| Analgesics | Chronic Pain | Derivatives like N-(2-Chlorobenzyl)-1-phenylpropan-2-amine have been developed as stimulant drugs for pain treatment. | biosynth.com |

Role in Click Chemistry Reactions

While 2-Phenylpropan-1-amine hydrochloride does not inherently possess the functional groups required for the most prevalent click chemistry reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—its primary amine group serves as an exceptionally useful synthetic handle for its introduction into this powerful ligation chemistry. acs.orgnih.gov Click chemistry prioritizes reactions that are high-yielding, modular, and create stable linkages, with the CuAAC reaction, which joins an azide (B81097) and an alkyne to form a 1,2,3-triazole, being a prime example. nih.gov

The utility of 2-phenylpropan-1-amine in this context lies in its facile conversion into a "click-ready" derivative, specifically an azide. The transformation of a primary amine to an azide is a well-established process in organic synthesis, often referred to as a diazotransfer reaction. scripps.eduresearchgate.net Modern methods have made this conversion particularly efficient and safer. A notable advancement involves the use of fluorosulfuryl azide (FSO2N3), which can be generated in situ from a stable salt, thereby avoiding the need to handle potentially explosive azide reagents. acs.orgscripps.edu This method rapidly and cleanly converts primary amines, such as 2-phenylpropan-1-amine, into their corresponding azides (e.g., 2-azido-1-phenylpropane). acs.orglifetein.com

An alternative and efficient one-pot procedure involves the diazotization of the aromatic amine using reagents like tert-butyl nitrite, followed by the addition of an azide source such as azidotrimethylsilane (B126382) (TMSN3). acs.org This approach can be seamlessly integrated into a subsequent CuAAC reaction by adding a copper(I) source and an alkyne, allowing for the synthesis of complex triazole-linked structures directly from the starting amine without isolating the azide intermediate. acs.org

Once converted to its azide form, the 2-phenylpropan-1-azide molecule can be "clicked" onto any molecule containing a terminal alkyne. This modular approach allows the phenylpropanamine scaffold to be easily conjugated to a vast range of other building blocks, polymers, or biomolecules, creating complex architectures linked by the robust triazole ring. nih.govrsc.org

| Transformation | Description | Key Reagents | Significance | Reference |

|---|---|---|---|---|

| Amine to Azide Conversion (Diazotransfer) | Converts the primary amine of 2-phenylpropan-1-amine into an azide group (-N3). | Fluorosulfuryl azide (FSO2N3) or Triflyl azide (TfN3); Diazotization reagents (e.g., t-BuONO) followed by an azide source (e.g., TMSN3). | Renders the molecule active for the CuAAC click reaction, enabling its use as a modular building block. | acs.orgscripps.eduacs.org |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The resulting 2-azido-1-phenylpropane reacts with a terminal alkyne in the presence of a copper(I) catalyst. | An alkyne-containing molecule, Cu(I) source (e.g., CuSO4/sodium ascorbate). | Forms a stable 1,4-disubstituted 1,2,3-triazole linkage, covalently connecting the phenylpropanamine moiety to another molecule. | nih.gov |

Stereochemical Aspects and Enantiomeric Research

Enantiomeric Forms of 2-Phenylpropan-1-amine Hydrochloride (R and S Isomers)

2-Phenylpropan-1-amine possesses a single stereocenter at the second carbon atom of the propane (B168953) chain, the point of attachment for the phenyl group. This chirality means the molecule is non-superimposable on its mirror image, resulting in the existence of two distinct enantiomers: (R)-2-Phenylpropan-1-amine and (S)-2-Phenylpropan-1-amine. encyclopedia.pubnih.gov These enantiomers are stereoisomers that are mirror images of each other.

While they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. nih.gov This optical activity is a defining characteristic of enantiomers. More importantly, their three-dimensional arrangement dictates how they interact with other chiral entities, such as enzymes and receptors in the body, which can lead to significant differences in their biological and pharmacological profiles. nih.govmdpi.com The hydrochloride salt forms of these enantiomers are often used to improve their stability and solubility.

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) configuration to the chiral center.

Table 1: Properties of 2-Phenylpropan-1-amine Enantiomers

| Property | (R)-2-Phenylpropan-1-amine | (S)-2-Phenylpropan-1-amine |

|---|---|---|

| Absolute Configuration | R | S |

| Optical Rotation | Opposite to the (S)-enantiomer | Opposite to the (R)-enantiomer |

| Interaction with Chiral Environments | Stereospecific | Stereospecific |

| Physical Properties (in achiral media) | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |

Chiral Synthesis and Resolution Techniques

The production of enantiomerically pure forms of 2-Phenylpropan-1-amine hydrochloride is a key objective in chemical synthesis, driven by the stereospecificity of its potential applications. Chemists employ two primary strategies: chiral resolution of a racemic mixture and asymmetric synthesis to produce a single enantiomer selectively.

A racemic mixture contains equal amounts of both (R) and (S) enantiomers. libretexts.org Resolution techniques are methods used to separate these enantiomers. A common classical approach involves using a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid), to react with the racemic amine. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by methods like fractional crystallization. Following separation, the pure enantiomer of the amine can be recovered. libretexts.org

For achieving high levels of enantiomeric purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. nih.gov This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers of 2-Phenylpropan-1-amine interact differently with the CSP, causing them to travel through the column at different rates. mdpi.com

This differential interaction allows for their separation. By scaling up the process from analytical to preparative scale, significant quantities of the separated enantiomers can be collected with very high enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly employed for the enantioseparation of chiral amines and their derivatives. mdpi.com

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization). | Cost-effective for large-scale separation. | Industrial production of single enantiomers. |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., acylation catalyzed by lipase) where one enantiomer reacts faster than the other. google.comresearchgate.net | High selectivity, mild reaction conditions. | Pharmaceutical and fine chemical synthesis. |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High purity (high ee), applicable to a wide range of compounds. researchgate.net | Purification of high-value compounds, research and development. |

Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a mixture. One established method involves the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsemanticscholar.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing a chiral amine like 2-Phenylpropan-1-amine, a strategy could involve attaching a chiral auxiliary to a precursor molecule. This auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby controlling the formation of the new stereocenter with a specific configuration (R or S). researchgate.netresearchgate.net Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. wikipedia.org

Stereospecificity in Biological and Pharmacological Research

The differential interaction of enantiomers with biological systems is a fundamental principle in pharmacology and biochemistry. nih.gov Receptors, enzymes, and other biological macromolecules are themselves chiral, creating a diastereomeric relationship when they interact with the enantiomers of a chiral compound. These interactions can differ significantly in binding affinity and biological response. mdpi.com

For many chiral compounds, one enantiomer exhibits the desired biological or pharmacological activity (the eutomer), while the other may be less active, inactive, or even responsible for different or undesirable effects (the distomer). encyclopedia.pub Research on 1-arylpropan-2-amines, a class to which 2-Phenylpropan-1-amine belongs, has shown the importance of stereochemistry in their biological activity. researchgate.net For instance, the enzymatic kinetic resolution of such amines is based on the principle that enzymes like lipase B from Candida antarctica can selectively catalyze a reaction for one enantiomer over the other, highlighting the stereospecificity of enzyme-substrate interactions. researchgate.net The biological properties of related amino alcohol derivatives have also been shown to be dependent on their specific stereochemical structure. nih.gov Therefore, investigating the distinct pharmacological and metabolic profiles of (R)- and (S)-2-Phenylpropan-1-amine hydrochloride is a critical area of research to understand their full biological implications.

Pharmacological Characterization and Receptor Interactions

Mechanism of Action at Neurotransmitter Systems

2-Phenylpropan-1-amine hydrochloride exerts its effects through a multi-faceted interaction with several key components of the central nervous system. Its primary mechanisms involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine transporters, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

2-Phenylpropan-1-amine hydrochloride is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1). medchemexpress.commedchemexpress.com TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, a class of compounds that includes β-phenylethylamine, p-tyramine, and tryptamine. medchemexpress.comnih.gov The activation of TAAR1 is a novel mechanism for modulating dopaminergic, serotonergic, and glutamatergic activity in the brain. medchemexpress.com This receptor has been identified as a promising therapeutic target for a range of neuropsychiatric disorders. nih.govyoutube.com

TAAR1's role as a modulator of monoaminergic systems is of significant interest. nih.gov Agonism at this receptor can influence the activity of key neurotransmitter transporters and receptors, leading to a complex pharmacological profile. nih.govnih.gov Research into TAAR1 agonists is ongoing, with several compounds being investigated for their potential in treating conditions like schizophrenia. nih.govnih.govnih.gov

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Interactions

The dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial for regulating the levels of dopamine and norepinephrine in the synaptic cleft. nih.govnih.gov 2-Phenylpropan-1-amine, being structurally related to phenethylamines, is expected to interact with these transporters.

Computational modeling and simulation studies have provided insights into how substrates like dopamine interact with DAT. nih.gov The binding of dopamine to DAT involves a hydrophobic pocket and key amino acid residues that facilitate the reuptake process. nih.gov Similarly, the norepinephrine transporter (NET) possesses a high-affinity substrate binding site (S1) where norepinephrine and other ligands can interact. nih.gov These interactions are critical for the clearance of norepinephrine from the synapse. The structural similarities between 2-Phenylpropan-1-amine and endogenous monoamines suggest a potential for competitive interaction at these transporter sites.

Serotonin Transporter (SERT) Modulation

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. nih.gov Modulation of SERT is a key mechanism for many antidepressant medications. nih.gov While the primary actions of 2-Phenylpropan-1-amine hydrochloride are associated with TAAR1, DAT, and NET, its structural characteristics suggest a potential for interaction with SERT as well. The modulation of SERT can lead to changes in serotonergic neurotransmission, which plays a role in mood, cognition, and other physiological processes. nih.gov Further research is needed to fully elucidate the extent and nature of 2-Phenylpropan-1-amine hydrochloride's interaction with SERT.

Enzyme Interactions and Inhibition Studies

In addition to its effects on receptors and transporters, 2-Phenylpropan-1-amine hydrochloride's pharmacological profile is also defined by its interactions with key metabolic enzymes, particularly monoamine oxidase (MAO) and the cytochrome P450 system.

Monoamine Oxidase (MAO) Inhibition (Specifically MAO-B)

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters. nih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. nih.gov MAO-B primarily metabolizes β-phenylethylamine and benzylamine. nih.govmdpi.com Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain.

Cytochrome P450 Enzyme System Modulation

The cytochrome P450 (CYP) system is a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs. nih.gov The modulation of CYP enzymes can lead to significant drug-drug interactions. The primary CYP enzymes involved in drug metabolism include CYP1A2, CYP2D6, and CYP3A4. nih.govnih.gov

CYP2D6: This enzyme is responsible for the metabolism of approximately 25% of all marketed drugs. frontiersin.org It exhibits significant genetic polymorphism, leading to variations in drug metabolism among individuals. frontiersin.org Inhibition of CYP2D6 can lead to increased plasma concentrations of co-administered drugs that are substrates for this enzyme. nih.govnih.govresearchgate.net

CYP3A4: This is one of the most abundant CYP enzymes in the human liver and is involved in the metabolism of a large number of drugs. nih.govnih.gov Both inhibition and induction of CYP3A4 can have a significant impact on the pharmacokinetics of substrate drugs. nih.gov

Given the chemical structure of 2-Phenylpropan-1-amine hydrochloride, it is plausible that it may interact with one or more CYP enzymes. The nature of this interaction, whether as a substrate, inhibitor, or inducer, would have important implications for its metabolic fate and potential for drug interactions.

| Parameter | Value | Reference |

| Receptor/Transporter/Enzyme | Interaction Type | |

| TAAR1 | Agonist | medchemexpress.commedchemexpress.com |

| DAT | Interaction | nih.gov |

| NET | Interaction | nih.govnih.gov |

| SERT | Modulation | nih.govnih.gov |

| MAO-B | Inhibition | mdpi.comnih.gov |

| CYP2D6 | Modulation | frontiersin.orgnih.govnih.gov |

| CYP3A4 | Modulation | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of 2-Phenylpropan-1-amine Hydrochloride Derivatives

The structure-activity relationship (SAR) of 2-phenylpropan-1-amine derivatives explores how chemical modifications to the parent molecule influence its interaction with biological targets, primarily receptors. These studies are crucial for understanding the pharmacodynamics of this class of compounds and for the rational design of new molecules with specific activities. Research has primarily focused on modifications of the phenyl ring, the alkyl chain, and the terminal amine group to elucidate the structural requirements for affinity and efficacy at various receptors, including trace amine-associated receptors (TAARs) and serotonin receptors.

Phenyl Ring Modifications

Substitutions on the phenyl ring of the 2-phenylpropan-1-amine scaffold have a significant impact on receptor affinity and selectivity. The position, size, and electronic nature of the substituents are critical determinants of biological activity.

For instance, in studies of phenethylamine (B48288) derivatives, which share the core structure, the addition of alkyl or halogen groups at the para-position of the phenyl ring has been shown to have a positive effect on binding affinity for the 5-HT2A receptor. nih.gov Conversely, modifications at other positions can lead to varied or diminished activity.

In the case of 2,5-dimethoxy-4-methylamphetamine (DOM), a related substituted amphetamine, the methoxy (B1213986) groups at the 2 and 5 positions are crucial for its potent agonism at 5-HT2A receptors. wikipedia.org Research on DOM analogues has demonstrated that replacing these methoxy groups with ethyl groups or removing them (O-desmethylation) leads to a significant reduction in potency, highlighting the importance of the oxygen lone pairs for binding to the 5-HT2A receptor. wikipedia.org

The following table summarizes the effects of various phenyl ring substitutions on the activity of 2-phenylpropan-1-amine derivatives at the 5-HT2A receptor.

| Derivative Class | Substitution | Effect on 5-HT2A Receptor Affinity/Activity | Reference |

| Phenethylamines | Alkyl or halogen groups at the para position | Positive effect on binding affinity | nih.gov |

| DOM Analogues | 2-O-desmethyl or 5-O-desmethyl | Significantly less potent than the methoxy compound | wikipedia.org |

| DOM Analogues | 2-ethyl or 5-ethyl substitution | Significantly less potent than the methoxy compound | wikipedia.org |

Side Chain and Amine Group Modifications

Modifications to the propan-1-amine side chain and the terminal amine group also play a pivotal role in the pharmacological profile of these derivatives. The length and branching of the alkyl chain, as well as substitutions on the nitrogen atom, can influence receptor binding and functional activity.

2-Phenylpropan-1-amine hydrochloride is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1). medchemexpress.com SAR studies on simple 2-phenethylamines have been conducted to develop improved pharmacological hits for hTAAR1. mdpi.com

In broader studies of phenethylamines, it has been observed that they generally possess a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov For phenethylamine derivatives, attaching a second phenyl group to the nitrogen atom of the ethylamine (B1201723) backbone can influence activity, with oxygen-containing substituents on this second phenyl group having mixed effects depending on their position. nih.gov

The table below outlines the impact of side chain and amine group modifications on receptor interactions.

| Modification | Derivative Class | Effect on Receptor Interaction | Reference |

| N-methylation | N-methyl-2-phenyl-1-propanamine | Data available for IC50 and EC50 values | bindingdb.org |

| Phenyl group on nitrogen | Phenethylamines | Oxygen-containing substituents have mixed effects on 5-HT2A affinity | nih.gov |

| Comparison to tryptamines | Phenethylamines | Generally possess higher affinity for 5-HT2A receptor | nih.gov |

Metabolism and Pharmacokinetic Studies

Metabolic Pathways of 2-Phenylpropan-1-amine Hydrochloride

The metabolic fate of 2-Phenylpropan-1-amine hydrochloride appears to involve both Phase I and Phase II reactions. The primary amine structure of the compound makes it a substrate for several metabolic enzymes.

Oxidative deamination is a principal metabolic pathway for many primary amines, catalyzed by monoamine oxidases (MAOs), leading to the formation of an aldehyde intermediate which is subsequently oxidized to a carboxylic acid. While direct evidence for the specific oxidative deamination of 2-Phenylpropan-1-amine is not extensively detailed in the available literature, this pathway is a highly probable route of metabolism given its chemical structure. This process would theoretically convert 2-phenylpropan-1-amine to phenylacetone and ammonia.

Studies involving the analysis of urine samples have provided some of the most direct evidence for the metabolites of 2-Phenylpropan-1-amine. Research has shown that the compound can be eliminated from the body unchanged. nih.govnih.gov Furthermore, Phase II metabolism plays a significant role in its clearance.

The primary identified metabolites are glucuronide conjugates. nih.gov This indicates that 2-Phenylpropan-1-amine can undergo direct conjugation, a process that increases water solubility and facilitates excretion. The formation of these conjugates suggests that a portion of the administered compound may bypass Phase I metabolic pathways. nih.gov The relative concentrations of the unchanged compound and its glucuronide conjugates can vary, indicating inter-individual differences in metabolic handling.

Due to its structural similarity to amphetamine, it has been hypothesized that 2-Phenylpropan-1-amine may also undergo aromatic hydroxylation as a Phase I metabolic pathway, though specific hydroxylated metabolites have not been definitively identified in published studies.

Identified Metabolites of 2-Phenylpropan-1-amine

| Metabolite Class | Specific Metabolite | Method of Identification |

| Parent Compound | 2-Phenylpropan-1-amine | Urine analysis |

| Phase II Conjugate | 2-Phenylpropan-1-amine-glucuronide | Urine analysis after hydrolysis |

Bioavailability Considerations in Research Models

The oral bioavailability of a compound is a critical pharmacokinetic parameter that determines the fraction of an orally administered dose that reaches systemic circulation. For 2-Phenylpropan-1-amine, early studies in experimental animals have described it as being "orally active," which suggests that it is absorbed to some extent after oral administration. nih.gov

First-pass metabolism, which occurs in the gut wall and liver before a compound reaches systemic circulation, can significantly reduce the oral bioavailability of many xenobiotics. frontiersin.org Given that 2-Phenylpropan-1-amine is a substrate for hepatic enzymes, it is plausible that it undergoes first-pass metabolism, though the extent has not been quantified.

In Vitro and In Vivo Metabolic Enzyme Interactions

In vitro studies using human recombinant cytochrome P450 (CYP) enzymes have demonstrated that 2-Phenylpropan-1-amine can interact with these key metabolic enzymes. Specifically, it has been identified as an inhibitor of CYP2D6 and, to a lesser extent, CYP3A4.

Research has shown that β-methylphenethylamine is a relatively potent inhibitor of CYP2D6. unl.edu The half-maximal inhibitory concentration (IC50) for CYP2D6 has been reported to be in the range of 2-12 µM. unl.edu This level of inhibition suggests a potential for drug-drug interactions if co-administered with other compounds that are primarily metabolized by CYP2D6.

The inhibitory effect on CYP3A4 is weaker. unl.edu The potential for in vivo interactions with CYP3A4 substrates is therefore considered to be lower than for CYP2D6 substrates. These in vitro findings highlight the importance of considering potential metabolic interactions when designing preclinical studies involving 2-Phenylpropan-1-amine hydrochloride.

In Vitro Inhibition of Human Cytochrome P450 Isoforms by β-Methylphenethylamine

| CYP Isoform | Inhibitory Potency | IC50 Range (µM) |

| CYP2D6 | Relatively Strong | 2 - 12 |

| CYP3A4 | Weak | Not specified |

Neurochemical and Biological Activity Profiling

Neurochemical Effects in Preclinical Models

The primary neurochemical mechanism of 2-Phenylpropan-1-amine hydrochloride (PPA) is the release of norepinephrine (B1679862). patsnap.comnih.gov It functions as a sympathomimetic agent by inducing the release of endogenous norepinephrine from storage sites within adrenergic nerve terminals. patsnap.com This action indirectly stimulates both alpha- and beta-adrenergic receptors. patsnap.comnih.gov

In addition to its principal effect on norepinephrine, PPA also acts as a dopamine-releasing agent, although with significantly lower potency. wikipedia.org Research using rat brain synaptosomes has quantified this difference, showing its potency for dopamine (B1211576) release is approximately 10-fold lower than for norepinephrine release. wikipedia.org Studies investigating the interaction of PPA with other substances, such as cocaine, have indicated that PPA does not significantly influence serotonin (B10506) elevations, suggesting a minimal direct role in serotonin release. nih.gov

The following table summarizes the monoamine releasing activity of PPA based on preclinical data.

Table 1: Monoamine Release Activity of 2-Phenylpropan-1-amine hydrochloride (PPA) in Rat Brain Synaptosomes

| Neurotransmitter | EC₅₀ (nM) |

|---|---|

| Norepinephrine | 23.4 |

| Dopamine | 245 |

| Serotonin | >10,000 |

Data sourced from preclinical assays in rat brain synaptosomes. wikipedia.org The EC₅₀ value represents the concentration required to elicit 50% of the maximal releasing effect; a lower value indicates higher potency.

In preclinical models, the effect of 2-Phenylpropan-1-amine hydrochloride on locomotor activity presents a contrast to other sympathomimetics like amphetamine. In studies with mice, PPA was found to decrease motor activity. oup.com Another study involving rats observed that PPA administration led to an increase in resting behavior while inhibiting other activities such as grooming and exploration. nih.gov Furthermore, a study examining the long-term effects of adolescent exposure to PPA in mice found that it did not influence spontaneous locomotor activity in adulthood. nih.gov

Cardiovascular Effects in Research Models

2-Phenylpropan-1-amine hydrochloride consistently demonstrates an ability to increase blood pressure in research models. nih.gov This pressor effect is a direct consequence of its primary mechanism of action: the release of norepinephrine. patsnap.com The released norepinephrine activates alpha-adrenergic receptors located on the smooth muscle of blood vessels, leading to vasoconstriction and a subsequent rise in systemic blood pressure. patsnap.comnih.gov This mechanism was the basis for its application as a nasal decongestant, where localized vasoconstriction reduces edema and congestion in the nasal mucosa. nih.govdrugbank.com

The cardiovascular effects of 2-Phenylpropan-1-amine hydrochloride extend to heart rate, primarily through the indirect stimulation of beta-adrenergic receptors. patsnap.comnih.gov This stimulation can lead to an increased heart rate. patsnap.comwikipedia.org Co-administration with other sympathomimetic agents may produce additive effects on heart rate. drugs.com

Comparative Pharmacological Profiling with Amphetamine and Analogues

When compared with amphetamine, 2-Phenylpropan-1-amine hydrochloride (PPA) exhibits a distinct pharmacological profile despite both being phenethylamine (B48288) derivatives. Research indicates that PPA penetrates the blood-brain barrier nearly as effectively as amphetamine, suggesting that the observed differences in their central nervous system effects are due to pharmacodynamic rather than pharmacokinetic factors. nih.gov

Amphetamine is a potent norepinephrine-dopamine releasing agent (NDRA), while PPA acts primarily as a norepinephrine releasing agent with much weaker activity at dopamine transporters. wikipedia.orgwikipedia.org This difference in neurochemical action likely underlies their divergent behavioral effects. In preclinical studies, amphetamine typically increases locomotor and exploratory behavior. nih.gov In contrast, PPA has been shown to decrease motor activity or increase resting behavior in rats and mice. oup.comnih.gov

In studies of anorectic effects, amphetamine was found to be approximately ten times more potent than PPA in reducing food intake in rats. nih.gov The two compounds also produced different behavioral patterns; amphetamine increased exploration and stereotypy, whereas PPA inhibited exploration and increased resting. nih.gov

The table below provides a comparative summary of the pharmacological profiles of PPA and amphetamine based on findings from preclinical research.

Table 2: Comparative Pharmacological Profile of PPA vs. Amphetamine

| Pharmacological Parameter | 2-Phenylpropan-1-amine hydrochloride (PPA) | Amphetamine |

|---|---|---|

| Primary Neurotransmitter Release | Norepinephrine patsnap.comwikipedia.org | Norepinephrine & Dopamine wikipedia.org |

| Effect on Locomotor Activity | Decrease or no change; increased resting oup.comnih.gov | Increase nih.gov |

| Anorectic Potency | Lower (approx. 10x less potent than amphetamine) nih.gov | Higher nih.gov |

| Blood-Brain Barrier Penetration | Slightly lower than amphetamine nih.gov | High nih.gov |

| Post-meal Behavior (Rats) | Inhibited grooming and exploration; increased resting nih.gov | Increased exploration; decreased resting; stereotypy nih.gov |

Advanced Analytical Techniques for Research Applications

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Phenylpropan-1-amine hydrochloride. These methods probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize 2-Phenylpropan-1-amine and its hydrochloride salt. nih.govchemicalbook.com

¹H NMR provides information about the hydrogen atoms (protons) in the molecule. For 2-Phenylpropan-1-amine, the spectrum typically shows distinct signals corresponding to the aromatic protons on the phenyl group, the protons of the aminomethyl group (CH₂NH₂), the methine proton (CH), and the methyl group (CH₃). nih.govchemicalbook.com The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns (e.g., doublets, multiplets) of these signals are characteristic of the molecule's structure. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 2-Phenylpropan-1-amine displays unique signals for each carbon atom, including those in the phenyl ring, the aminomethyl carbon, the methine carbon, and the methyl carbon. nih.gov

The following table summarizes typical NMR data for 2-Phenylpropan-1-amine in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.gov

| NMR Data for 2-Phenylpropan-1-amine | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |

| Aromatic Protons | 7.35–7.21 (m, 5H) |

| Aminomethyl Protons | 2.86 (d, J = 7.05 Hz, 2H) |

| Methine Proton | 2.76 (sextet, J = 6.92, 1H) |

| Methyl Protons | 1.27 (d, J = 6.8, 3H) |

| Amino Protons | 1.07 (br. s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| Aromatic C (quaternary) | 144.85 |

| Aromatic C-H | 128.28, 127.12, 126.09 |

| Aminomethyl Carbon (CH₂) | 49.35 |

| Methine Carbon (CH) | 43.36 |

| Methyl Carbon (CH₃) | 19.04 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It is often coupled with chromatographic methods like liquid chromatography (LC) or gas chromatography (GC) for the analysis of complex mixtures.

LC/MS and GC/MS: In the context of 2-Phenylpropan-1-amine, both LC/MS and GC/MS are frequently employed. d-nb.infonih.gov These hyphenated techniques separate the compound from a mixture before it enters the mass spectrometer for detection and identification. d-nb.info Research has shown that while 2-Phenylpropan-1-amine and its isomer, amphetamine, can be distinguished by GC/MS, they can produce nearly identical mass spectra in LC/MS, which can pose analytical challenges. d-nb.info

ESI-MS/MS: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for structural elucidation. In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. d-nb.info The fragmentation pattern provides valuable information about the compound's structure. d-nb.info For instance, studies have shown that the MS² mass spectra of 2-Phenylpropan-1-amine are highly similar to its N-methylated counterpart and their respective isomers, amphetamine and methamphetamine. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are used to study chiral molecules like 2-Phenylpropan-1-amine, which can exist as two non-superimposable mirror images (enantiomers). These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

While specific data on Raman Optical Activity (ROA) spectroscopy for 2-Phenylpropan-1-amine hydrochloride is not prevalent in the provided search results, this technique is a powerful tool for determining the absolute configuration of chiral molecules in solution.

Chromatographic Separation Techniques

Chromatography is essential for separating 2-Phenylpropan-1-amine hydrochloride from impurities, starting materials, and other compounds. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. nih.govuw.edu.pl In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For the analysis of 2-Phenylpropan-1-amine, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is common. rsc.orgd-nb.info Chiral GC columns, such as those with a Chirasil-DEX CB phase, can be used to separate the enantiomers of 2-Phenylpropan-1-amine. rsc.org

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC. nih.govd-nb.info

For the analysis of 2-Phenylpropan-1-amine, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. scribd.com The enantiomeric excess of 2-phenylpropan-1-amine can be determined by HPLC using a chiral stationary phase, such as a Chiralpak IA column. rsc.org The mobile phase composition, typically a mixture of n-hexane and isopropanol (B130326) with a small amount of an amine additive, is optimized to achieve baseline separation of the enantiomers. rsc.org

The following table outlines a typical HPLC method for the chiral separation of 2-phenylpropan-1-amine. rsc.org

| HPLC Method for Chiral Separation | |

| Column | Chiralpak IA |

| Mobile Phase | 97:3 n-hexane:iso-propanol with 0.01% ethylenediamine |

| Flow Rate | 0.7 mL/min |

This table is interactive. Click on the headers to sort the data.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both the quantitative analysis and the purification of 2-Phenylpropan-1-amine hydrochloride. The methodology can be divided into two primary applications: analytical HPLC, which is used for identification and purity assessment, and preparative HPLC, which is employed for isolating the compound from complex mixtures.

Analytical HPLC

Analytical HPLC is utilized to determine the purity of 2-Phenylpropan-1-amine hydrochloride samples and to quantify any present impurities. A common approach involves reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture.

A suitable method for the analysis of 2-Phenylpropan-1-amine and its isomers can be adapted for purity testing. For instance, Ultra-High-Performance Liquid Chromatography (UHPLC), a high-resolution variant of HPLC, coupled with tandem mass spectrometry (MS/MS), has been successfully used to distinguish 2-Phenylpropan-1-amine from its isomers like amphetamine. In such a method, chromatographic separation can be achieved on a C18 column with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol) researchgate.net. Detection is typically performed using a UV detector or a mass spectrometer, the latter providing greater specificity and sensitivity researchgate.netmdma.ch.

Since 2-Phenylpropan-1-amine is a chiral compound, existing as two enantiomers, chiral HPLC methods are necessary to separate and quantify the individual enantiomers. This is often achieved using chiral stationary phases (CSPs) derived from polysaccharides like cellulose (B213188) or amylose (B160209) researchgate.net. The mobile phase for chiral separations is typically a non-polar mixture, such as hexane (B92381) and an alcohol modifier like 2-propanol researchgate.net.

A representative table of analytical HPLC conditions is provided below.

| Parameter | Analytical HPLC (Purity) | Chiral Analytical HPLC (Enantiomeric Purity) |

| Column | Reverse-Phase C18, e.g., 100 mm x 2.1 mm, 1.7 µm | Chiral Stationary Phase (CSP), e.g., Cellulose or Amylose-based |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile/Methanol | Isocratic mixture, e.g., n-Hexane / 2-Propanol |

| Gradient/Isocratic | Gradient or Isocratic | Isocratic |

| Flow Rate | 0.3 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., 210, 254 nm) or Mass Spectrometer (MS) | UV (e.g., 254 nm) or Chiral Detector |

| Temperature | 25 - 45 °C | Ambient or Controlled (e.g., 25 °C) |

Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to purify larger quantities of a substance. This technique is invaluable for obtaining highly pure 2-Phenylpropan-1-amine hydrochloride for use as a reference standard or for further research applications drugsandalcohol.iegoogle.com.na.

The goal of preparative HPLC is to isolate the main compound from synthesis by-products and other impurities. This involves injecting a concentrated solution of the crude product onto a larger-diameter column packed with a suitable stationary phase (commonly C18 for reverse-phase) google.com.narsc.org. A carefully optimized mobile phase gradient is used to elute the components at different times. Fractions of the eluent are collected, and those containing the purified compound are combined and evaporated to yield the final product researchgate.net. The process is scalable, allowing for purification from milligram to kilogram quantities, depending on the equipment used drugsandalcohol.ie.

| Parameter | Preparative HPLC |

| Objective | Isolate and purify the target compound |

| Column | Larger diameter (e.g., >20 mm), packed with larger particles (e.g., 5-10 µm) |

| Sample Load | High concentration, milligrams to grams |

| Flow Rate | Higher flow rates (e.g., 20-100 mL/min or more) |

| Fraction Collection | Automated or manual collection of eluent fractions |

| Post-Processing | Evaporation/lyophilization of pure fractions to isolate the compound |

Impurity Profiling and Reference Standard Characterization

Impurity Profiling

The impurity profile of 2-Phenylpropan-1-amine hydrochloride is heavily dependent on its method of synthesis. Common synthetic routes, such as the Leuckart reaction or reductive amination of 1-phenyl-2-propanone (P2P), are also used for the synthesis of its isomer, methamphetamine, and therefore, share a similar impurity profile nih.govnih.govresearchgate.net.

Key potential impurities include:

Starting Materials and Reagents: Unreacted 1-phenyl-2-propanone (P2P) or precursors like α-phenylacetoacetonitrile (APAAN) can be present in the final product google.com.na.

Intermediates: In the Leuckart route, intermediates such as N-formyl-2-phenylpropan-1-amine may be carried over.

By-products: Condensation and side-reactions can lead to a variety of by-products. For example, the reaction of two molecules of the amine or its precursors can form dimeric impurities like bis(1-phenylpropan-2-yl)amine lgcstandards.com. Other by-products can include dibenzylketone and various substituted pyridines or pyrimidines depending on the specific reaction conditions drugsandalcohol.ienih.gov.

Reduction Products: The direct reduction of the starting ketone (P2P) can yield 1-phenyl-2-propanol (B48451) nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying these volatile impurities nih.govresearchgate.net. The table below lists some potential impurities and the synthetic route with which they are commonly associated.

| Impurity Name | Chemical Structure | Likely Origin / Synthetic Route |

| 1-Phenyl-2-propanone (P2P) | C₆H₅CH₂C(O)CH₃ | Unreacted starting material (Leuckart, Reductive Amination) |

| 1-Phenyl-2-propanol | C₆H₅CH₂CH(OH)CH₃ | By-product from reduction of P2P (Reductive Amination) |

| N-Formyl-2-phenylpropan-1-amine | C₆H₅CH₂CH(CH₃)NH(CHO) | Intermediate (Leuckart) |

| bis(1-phenylpropan-2-yl)amine | (C₆H₅CH₂CH(CH₃))₂NH | Condensation by-product (Leuckart, Reductive Amination) lgcstandards.com |

| 4-Methyl-5-phenylpyrimidine | C₁₁H₁₀N₂ | Condensation by-product (Leuckart) |

| α-Benzyl-N-methylphenethylamine | C₁₆H₁₉N | By-product (Leuckart) nih.gov |

Reference Standard Characterization

A primary reference standard of 2-Phenylpropan-1-amine hydrochloride must be thoroughly characterized to confirm its identity, purity, and potency. This involves a suite of analytical techniques to provide unequivocal evidence of the compound's structure and quality. Reference standards are often produced under stringent quality systems like ISO 17025 and ISO 17034 sigmaaldrich.com.

The characterization process typically includes:

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, proton and carbon environments, and connectivity of the molecule.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps to confirm the molecular structure.

Purity Determination:

Chromatographic Purity: HPLC or GC is used to determine the area percentage of the main peak relative to any impurities.

Water Content: Karl Fischer titration is used to determine the amount of water present in the solid material.

Residual Solvents: GC with headspace analysis is used to quantify any organic solvents remaining from the synthesis and purification process.

Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Ash testing can be used to determine the content of non-volatile inorganic impurities.

Physical Properties:

Melting Point: A sharp melting point range indicates high purity.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

A comprehensive Certificate of Analysis (CoA) for a reference standard will summarize the results from these tests, providing a purity value assigned through a mass balance calculation.

Role in Chemical Biology and Drug Discovery Research

Use as a Research Tool for Receptor and Enzyme Studies

2-Phenylpropan-1-amine hydrochloride serves as a valuable research tool for investigating the function and pharmacology of specific receptors and enzymes. Its primary recognized activity is as an agonist for the human trace amine-associated receptor 1 (TAAR1). medchemexpress.com TAAR1 is a G-protein coupled receptor that is involved in modulating monoaminergic neurotransmission, making it a target of interest for understanding various neurological and psychiatric conditions. By using 2-Phenylpropan-1-amine hydrochloride, researchers can selectively activate TAAR1 and study its downstream signaling pathways and physiological effects.

The utility of this compound extends to its use in screening libraries for drug discovery. medchemexpress.com Bioactive compound libraries often include molecules like 2-Phenylpropan-1-amine hydrochloride to identify new ligands for various receptors, including G-protein coupled receptors and other membrane proteins. medchemexpress.com Furthermore, derivatives of phenylpropanolamine have been instrumental in developing models that establish structural parameters for ligand binding to specific receptors, such as the human histamine (B1213489) H1 receptor. researchgate.net These studies help in the rational design of new and more selective therapeutic agents.

While direct and extensive research on its interaction with a wide array of enzymes is less documented, its role as a TAAR1 agonist implies an indirect influence on enzyme systems regulated by this receptor's signaling cascades. The study of such interactions is crucial for a comprehensive understanding of the compound's biological profile.

Precursor in Pharmaceutical and Agrochemical Synthesis

2-Phenylpropan-1-amine hydrochloride and its related structures are important precursors in the synthesis of a variety of pharmaceutical and agrochemical compounds. The synthesis of 2-Phenylpropan-1-amine hydrochloride itself can be achieved through several methods, including the reductive amination of 1-phenyl-2-propanone. youtube.com Another documented synthetic route involves the hydrogenation of α-methylphenylacetonitrile in the presence of a palladium on carbon catalyst. chemicalbook.com

The chemical structure of 2-phenylpropan-1-amine serves as a foundational scaffold for more complex molecules. For instance, it is a key component in the synthesis of certain β2-adrenergic receptor agonists, which are used in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease. google.com The synthesis of these more complex drugs often involves multiple steps, starting from precursors like substituted benzyl (B1604629) halides and isobutyronitrile (B166230) to form a 2-methyl-1-substituted phenyl-2-propanamine intermediate. google.com

Derivatives of 2-amino-1-phenylpropanol, a closely related compound, have a wide range of pharmaceutical applications, acting as sympathomimetics, appetite suppressants, and vasoconstrictors. google.com The stereochemistry of these compounds is critical, as different isomers can exhibit distinct pharmacological activities. google.com For example, the erythro form of racemic 2-amino-1-phenylpropanol shows potent vasoconstrictor activity. google.com The development of stereospecific synthesis methods is therefore a significant area of research to produce optically pure isomers for specific therapeutic uses. google.com

The versatility of the phenylpropanamine skeleton also extends to the synthesis of other biologically active molecules. For example, N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride has been investigated for its potential in treating chronic pain and inflammatory diseases. biosynth.com The ability to modify the core structure of 2-phenylpropan-1-amine allows for the creation of a diverse range of compounds with varied biological properties, highlighting its importance as a versatile precursor in medicinal and agrochemical chemistry. researchgate.net

Applications in Bioconjugation Techniques

Bioconjugation is a chemical strategy used to link molecules, such as small molecule drugs, imaging probes, or proteins, to other biomolecules. The amino group present in 2-Phenylpropan-1-amine hydrochloride makes it a potential candidate for use in certain bioconjugation techniques.

One recently developed method for bioconjugation involves the use of ortho-phthalaldehyde (OPA) to chemoselectively "clamp" two different amine nucleophiles. nih.gov This technique allows for the crosslinking of various molecules, including those containing α-amino acids, aryl amines, and secondary amines, to the ε-amino side chain of lysine (B10760008) residues on peptides and proteins. nih.gov This process can be used to attach small molecule drugs, imaging agents, or other functional moieties to larger biomolecules without the need for pre-functionalization. nih.gov

Given that 2-Phenylpropan-1-amine hydrochloride possesses a primary amine group, it could theoretically be utilized as one of the amine nucleophiles in such a bioconjugation reaction. This would enable its attachment to proteins or other biological targets, potentially for research purposes such as studying drug-protein interactions or for the development of targeted drug delivery systems. While specific, documented examples of 2-Phenylpropan-1-amine hydrochloride being used in this exact manner are not prevalent, the chemical principles of bioconjugation suggest its applicability in this area. The ability to conjugate small molecules like 2-Phenylpropan-1-amine hydrochloride to larger biological entities opens up possibilities for creating novel research tools and therapeutic constructs.

Regulatory and Forensic Science Research Context

Identification as a Novel Doping Substance and Dietary Supplement Adulterant

2-Phenylpropan-1-amine hydrochloride has been identified as a novel doping agent and an adulterant in dietary supplements, leading to its prohibition by major anti-doping organizations. The World Anti-Doping Agency (WADA) includes 2-phenylpropan-1-amine (BMPEA) on its Prohibited List under section S6.B as a Specified Stimulant. nih.gov This classification signifies that the substance is prohibited in-competition. A substance is typically added to the WADA Prohibited List if it meets at least two of the following three criteria: it has the potential to enhance or enhances sport performance, it represents an actual or potential health risk to the athlete, or it violates the spirit of sport. researchgate.net

The presence of 2-phenylpropan-1-amine has been confirmed in a variety of dietary supplements, often without being listed on the product's label. nih.govresearchgate.net Research has shown that some supplements contain significant quantities of this compound. For instance, one study detected BMPEA in five out of 110 analyzed dietary supplements, with concentrations ranging from 4.7 to 37.6 mg/g. nih.govresearchgate.net In another instance, a dietary supplement was found to contain approximately 770 μg/g of BMPEA. nih.gov The unlisted inclusion of such stimulants in supplements poses a significant risk for athletes, who may inadvertently consume a prohibited substance.

Furthermore, structurally similar compounds have also been detected. For example, N,N-dimethyl-2-phenylpropan-1-amine (NN-DMPPA), a designer stimulant and analogue of 2-phenylpropan-1-amine, was identified in the urine samples of athletes and in a commercially available dietary supplement. oup.com This highlights a broader trend of new designer stimulants appearing in products marketed for athletic performance enhancement.

Table 1: Detection of 2-Phenylpropan-1-amine (BMPEA) in Dietary Supplements

| Sample Type | Number of Samples Analyzed | Number of Positive Samples | Concentration Range of BMPEA | Reference |

|---|---|---|---|---|

| Dietary Supplements | 110 | 5 | 4.7–37.6 mg/g | nih.govresearchgate.net |

| Dietary Supplement ("No-shotgun") | 1 | 1 | ~770 μg/g | nih.gov |

Forensic Analysis and Differentiation from Controlled Substances

The forensic analysis of 2-phenylpropan-1-amine is critical due to its structural similarity to controlled substances, particularly its positional isomer, amphetamine. While 2-phenylpropan-1-amine is prohibited in sport, it is not controlled under the same public laws as amphetamine in many jurisdictions. nih.gov Therefore, accurate differentiation is essential for legal and regulatory purposes.

The primary challenge in distinguishing between 2-phenylpropan-1-amine and amphetamine lies in their similar chemical properties. Mass spectrometry (MS) is a common analytical technique in forensic toxicology; however, both compounds can produce similar fragmentation patterns in collision-induced dissociation (CID) spectra, which can lead to misidentification if relying on MS data alone. nih.gov

To overcome this, chromatographic separation prior to mass spectrometric analysis is imperative. Analytical methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) have been developed to effectively separate these isomers. nih.govnih.gov These methods allow for the distinct identification of each compound based on their different retention times, ensuring that a positive finding for the controlled substance amphetamine is not confounded by the presence of 2-phenylpropan-1-amine. The development of such validated analytical procedures is crucial for the unambiguous identification required in forensic casework and anti-doping analysis. nih.govnih.gov

Chiral separation methods can also be employed, particularly when dealing with amphetamine and methamphetamine, to distinguish between different enantiomers which may have different legal statuses or suggest different synthetic origins. merckmillipore.com

Table 2: Analytical Methods for Differentiation of 2-Phenylpropan-1-amine and Amphetamine

| Analytical Technique | Principle of Differentiation | Key Findings | Reference |

|---|---|---|---|

| UPLC/MS/MS | Chromatographic separation based on polarity, followed by mass analysis. | Enables discrimination between the two isomers based on retention time, preventing misidentification due to similar fragmentation patterns. | nih.govnih.gov |

| LC-PDA and LC-MS/MS | Liquid chromatography with photodiode array detection, confirmed by tandem mass spectrometry. | Simultaneous detection and quantification of amphetamine-like substances in dietary supplements. | nih.govresearchgate.net |

Future Directions in 2 Phenylpropan 1 Amine Hydrochloride Research

Elucidation of Further Molecular Targets and Pathways

While the interaction of 2-Phenylpropan-1-amine with TAAR1 is a key aspect of its pharmacological profile, the full spectrum of its molecular targets and the downstream pathways it modulates remains an area for intensive investigation. guidetopharmacology.orgmedchemexpress.com Amphetamine-type stimulants (ATS) are known to interact with a variety of central nervous system components. mdpi.com Their primary mechanism involves increasing the synaptic concentration of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) by acting as substrates for their respective transporters. mdpi.comnih.gov